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Compound of Interest

5-(Trifluoromethyl)pyridine-2-
Compound Name:
sulfonamide

cat. No.: B2809210

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-sulfonamide for Researchers
and Drug Development Professionals

Introduction & Overview
Executive Summary

5-(Trifluoromethyl)pyridine-2-sulfonamide is a heterocyclic organic compound featuring a
pyridine ring substituted with a trifluoromethyl group and a sulfonamide moiety. This unique
combination of functional groups imparts specific electronic and steric properties, making it a
valuable building block in medicinal chemistry. The electron-withdrawing nature of both the
trifluoromethyl group and the sulfonamide at the 2-position significantly influences the reactivity
and biological activity of the pyridine core. This guide provides a comprehensive overview of its
chemical structure, physicochemical properties, synthesis, reactivity, and applications in drug
discovery, intended for researchers and scientists in the field.

Chemical Identity

e IUPAC Name: 5-(Trifluoromethyl)pyridine-2-sulfonamide
e CAS Number: 175277-67-5

e Molecular Formula: CeHsF3N202S
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e Molecular Weight: 242.18 g/mol

Significance in Medicinal Chemistry

The 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold is of significant interest in drug
development due to the desirable properties conferred by its constituent groups. The
trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding
affinity of a molecule to its biological target. The sulfonamide group is a well-established
pharmacophore present in numerous approved drugs, known for its ability to form key
hydrogen bond interactions with protein active sites. The pyridine ring serves as a versatile
scaffold that can be readily functionalized to modulate the overall physicochemical and
pharmacological profile of a compound.

Physicochemical Properties & Structural Analysis
Core Structure

The molecule consists of a central pyridine ring. At the 5-position, a trifluoromethyl (-CFs) group
Is attached. This group is strongly electron-withdrawing and lipophilic. At the 2-position, a
sulfonamide (-SO2NHz) group is present, which is a polar, acidic functional group capable of
acting as a hydrogen bond donor and acceptor.

Caption: Chemical structure of 5-(Trifluoromethyl)pyridine-2-sulfonamide.

Quantitative Data Summary

Property Value Source
Melting Point 165-169 °C

Boiling Point 344.5+42.0 °C (Predicted)

pKa 8.32+0.10 (Predicted)

LogP 1.34 (Predicted)

Soluble in DMSO, methanol,
Solubility and other polar organic

solvents.
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Spectroscopic Profile

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing
substituents. The sulfonamide protons will likely appear as a broad singlet.

e 13C NMR: The carbon NMR will show signals for the six carbons of the pyridine ring and the
carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to
coupling with the three fluorine atoms.

e 1F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the
trifluoromethyl group.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (242.18 g/mol ).

Synthesis & Manufacturing
Retrosynthetic Analysis

A common synthetic approach involves the construction of the sulfonamide group on a pre-
functionalized pyridine ring. This typically starts with a suitable pyridine precursor, such as 2-
amino-5-(trifluoromethyl)pyridine, which can be converted to the corresponding sulfonyl
chloride, followed by amination to yield the desired sulfonamide.

[ )MVE-(Triﬂu0mmethyl)pyridine-z-sulfonyl chloride Diazofization & Sulfonylation 2-Amin0-5-(triﬂuoromelhyl)pyridina

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 5-(Trifluoromethyl)pyridine-2-sulfonamide.

Detailed Experimental Protocol

A representative synthesis involves a two-step process starting from 2-amino-5-
(trifluoromethyl)pyridine.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
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o Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-(trifluoromethyl)pyridine in
concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise,
maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure
complete formation of the diazonium salt.

o Causality: The diazotization reaction converts the primary amine into a diazonium group,
which is an excellent leaving group, facilitating the subsequent substitution with a sulfonyl

group.

» Sulfonylation: The cold diazonium salt solution is then added portion-wise to a solution of
sulfur dioxide in acetic acid containing a catalytic amount of copper(l) chloride. The reaction
mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

o Causality: This is a Sandmeyer-type reaction where the diazonium group is replaced by a
sulfonyl chloride group. Copper(l) chloride acts as a catalyst.

o Work-up: The reaction mixture is poured onto ice-water, and the resulting precipitate is
collected by filtration, washed with cold water, and dried under vacuum to yield 5-
(trifluoromethyl)pyridine-2-sulfonyl chloride.

Step 2: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonamide

e Amination: The 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is dissolved in a suitable
solvent such as acetone or tetrahydrofuran. The solution is cooled in an ice bath, and
agueous ammonia is added dropwise. The reaction is allowed to warm to room temperature
and stirred for several hours.

o Causality: The nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl
chloride, displacing the chloride ion to form the sulfonamide.

o Work-up and Purification: The solvent is removed under reduced pressure. The residue is
partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is
washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude
product is then purified by recrystallization or column chromatography to afford pure 5-
(trifluoromethyl)pyridine-2-sulfonamide.
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o Self-Validation: The purity of the final product should be confirmed by analytical techniques
such as NMR spectroscopy and mass spectrometry to ensure it meets the required
specifications for further use.

Chemical Reactivity & Derivatization
Reactivity of the Sulfonamide Group

The sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting
anion is a good nucleophile and can undergo various reactions, including N-alkylation and N-
arylation, to generate a library of N-substituted derivatives. This allows for the modulation of the
compound's steric and electronic properties to optimize its biological activity.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards
electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic
substitution, particularly at the positions ortho and para to it.

Potential for Library Synthesis

The reactivity of the sulfonamide group provides a straightforward handle for parallel synthesis
and the creation of a focused library of analogs. High-throughput screening of such a library
can rapidly identify compounds with desired biological activities, accelerating the drug
discovery process.

Applications in Drug Discovery & Development
Known & Potential Biological Targets

The 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold has been incorporated into
molecules targeting a range of biological entities. For instance, derivatives have been
investigated as inhibitors of various enzymes and as modulators of ion channels and receptors.
Its structural motifs are found in compounds with potential applications as anti-inflammatory,
anti-cancer, and anti-viral agents.

Case Studies & Structure-Activity Relationships
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While specific drug candidates containing this exact core may not be widely publicized, the
combination of a pyridine sulfonamide with a trifluoromethyl group is a common strategy in
modern medicinal chemistry. For example, the sulfonamide group is a key pharmacophore in
carbonic anhydrase inhibitors and certain diuretics. The trifluoromethyl group is often used to
enhance the potency and pharmacokinetic profile of drug candidates. Structure-activity
relationship (SAR) studies often focus on the N-substituent of the sulfonamide and the
substitution pattern on the pyridine ring to optimize target engagement and selectivity.

Future Directions & Opportunities

The versatility of the 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold makes it an
attractive starting point for the development of new therapeutic agents. Future research could
explore its use in developing inhibitors for novel biological targets, as well as in the design of
chemical probes for studying biological processes. The potential for derivatization allows for
fine-tuning of its properties to meet the specific demands of a given therapeutic area.

Safety & Handling
Material Safety Data Sheet (MSDS) Highlights

o Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

o Handling: Use in a well-ventilated area with appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat.

o Storage: Store in a cool, dry place away from incompatible materials.

Laboratory Handling Procedures

e Avoid generating dust.

e Wash hands thoroughly after handling.

o Ensure adequate ventilation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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